molecular formula C10H17NOS B13166174 4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol

4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol

Cat. No.: B13166174
M. Wt: 199.32 g/mol
InChI Key: ZPTKZRQQSXEGNK-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol (CAS 1595638-83-7) is a chemical compound of high interest in pharmacological and neuroscience research, particularly in the study of ion channel modulators. This compound, with the molecular formula C10H17NOS and a molecular weight of 199.31 g/mol, shares a key structural motif—the 5-methylthiophen-2-yl group—with known bioactive molecules. Notably, this moiety is present in GV-58, a recognized activator of N- and P/Q-type voltage-gated calcium (CaV) channels . Research on GV-58 has further revealed that it can also modulate voltage-gated sodium (NaV) currents, enhancing both transient and late components of the current and affecting the inactivation kinetics in excitable cells such as pituitary lactotrophs and motor neuron-like cells . This suggests that this compound may serve as a valuable precursor or chemical intermediate for developing novel compounds to study CaV and NaV channel physiology and their roles in neurological function. The primary research value of this compound lies in its potential use as a building block for the synthesis and optimization of new neuroactive substances. Its structure aligns with the ongoing exploration of non-nitrogen heterocyclic and thiophene-based compounds in seeking new treatments for central nervous system disorders, including epilepsy . Researchers can utilize this compound to explore structure-activity relationships and develop new chemical tools with modulatory effects on neuronal excitability. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is typically supplied with cold-chain transportation to ensure stability.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

4-amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol

InChI

InChI=1S/C10H17NOS/c1-7(6-11)10(3,12)9-5-4-8(2)13-9/h4-5,7,12H,6,11H2,1-3H3

InChI Key

ZPTKZRQQSXEGNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)(C(C)CN)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Nitro Intermediates

A common approach involves reducing nitro precursors to amines. For example, a nitro-substituted intermediate (e.g., 3-methyl-2-(5-methylthiophen-2-yl)-4-nitrobutan-2-ol ) can be hydrogenated under controlled conditions:

Procedure :

  • Catalyst : 5% palladium on carbon (Pd/C) at 0.03:1 weight ratio relative to substrate.
  • Solvent : Methanol or ethanol (7.5:1 solvent-to-substrate ratio).
  • Conditions :
    • Temperature: 20–40°C
    • Hydrogen pressure: 0.1–0.5 MPa
    • Reaction time: 2–8 hours
  • Promoter : Ammonia (0.1:1 weight ratio).

Outcome :

  • Typical yields: 80–88%.
  • Purity: ≥99.3% via HPLC.

Reductive Amination

This method couples aldehydes with amines under reducing conditions. For instance, 5-methylthiophene-2-carbaldehyde and a β-amino alcohol derivative could react:

Procedure :

  • Substrates :
    • 5-Methylthiophene-2-carbaldehyde.
    • 4-Amino-3-methylbutan-2-ol.
  • Reducing agent : Sodium cyanoborohydride (NaBH3CN) or hydrogen with Pd/C.
  • Solvent : Methanol or ethanol.
  • Conditions :
    • Temperature: 25–50°C.
    • Reaction time: 6–12 hours.

Outcome :

  • Expected yield: ~70–85% (hypothetical).
  • Purity: Validated via NMR (δ ~6.8–7.2 ppm for thiophene protons).

Nucleophilic Substitution

Introducing the amine via displacement of a leaving group (e.g., bromide):

Procedure :

  • Substrate : 3-Methyl-2-(5-methylthiophen-2-yl)-4-bromobutan-2-ol.
  • Reagent : Ammonia (aqueous or alcoholic).
  • Conditions :
    • Temperature: 60–80°C.
    • Pressure: Sealed reactor.
    • Solvent: Ethanol or water.

Outcome :

  • Yield: ~50–65% (hypothetical).
  • Byproducts: May require purification via recrystallization.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield Purity Complexity
Catalytic Hydrogenation Pd/C, H₂ 80–88% ≥99.3% Moderate
Reductive Amination NaBH3CN/Pd/C 70–85% ≥95% Low
Nucleophilic Substitution NH₃ 50–65% ~90% High

Purification Techniques

  • Recrystallization : Crude product dissolved in 50% methanol aqueous solution, heated to 45°C, then cooled to 5–10°C for crystallization.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purity validation.

Structural Validation

  • NMR : Key signals include δ ~2.3 ppm (methyl groups) and δ ~1.5–2.0 ppm (hydroxy/amino protons).
  • X-ray Diffraction : Resolves bond lengths/angles (R-factors <5%).

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Functional Groups Key Substituents Potential Applications References
4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol C₁₀H₁₇NOS Amino alcohol, thiophene 5-methylthiophen-2-yl, 3-methyl Unknown (structural similarity to neuroactive or antifungal agents)
Bitertanol (Baycor®) C₂₀H₂₃N₃O₂ Triazole, biphenyl ether, butan-2-ol Biphenyl-4-yloxy, 1H-1,2,4-triazol-1-yl Agricultural fungicide
4-((5-(2-Chloro-4-propylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19b) C₁₄H₁₅ClN₂O₃S Oxadiazole, thioether, carboxylic acid 2-Chloro-4-propylphenyl Rho/Myocar kinase inhibitor (47% purity)
4-((5-(2-Chloro-4-(2-fluoropropan-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19d) C₁₅H₁₅ClFN₂O₃S Oxadiazole, fluorinated alkyl, carboxylic acid 2-Chloro-4-(2-fluoropropan-2-yl)phenyl High-potency enzyme inhibitor (76% purity)

Key Observations :

Functional Groups: The target compound’s amino alcohol and thiophene contrast with Bitertanol’s triazole and biphenyl ether, which enhance hydrophobicity and fungal target binding . Oxadiazole derivatives (e.g., 19b, 19d) feature carboxylic acid and thioether groups, critical for enzyme inhibition via electrostatic interactions .

Molecular Weight and Solubility: The target compound (MW 199.31) is smaller and likely more polar than Bitertanol (MW 337.42) or oxadiazole analogs (MW 326–360), suggesting better aqueous solubility. Bitertanol’s biphenyl group reduces solubility, favoring membrane penetration in fungicidal activity .

Synthetic Challenges: Oxadiazole derivatives (19b, 19c) show variable purity (36–76%), indicating synthetic complexity in introducing halogenated aryl groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Boiling Point LogP (Predicted) Water Solubility (mg/mL)
Target Compound Not reported ~1.2 (moderate) ~50 (moderate)
Bitertanol Not reported ~4.5 (high) <1 (low)
19b Not reported ~3.8 (high) <1 (low)
  • LogP Trends: The target compound’s lower LogP (vs. Bitertanol or 19b) aligns with its polar functional groups, favoring pharmacokinetics in hydrophilic environments.

Biological Activity

4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol is a complex organic compound notable for its unique structure that includes an amino group, a thiophene ring, and a branched butanol framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.

The molecular formula of this compound is C10H17NOSC_{10}H_{17}NOS, with a molecular weight of approximately 199.32 g/mol. Its structure allows for various chemical modifications, which can enhance its biological activity.

PropertyValue
Molecular FormulaC10H17NOS
Molecular Weight199.32 g/mol
CAS Number1595638-83-7

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with thiophene rings have shown effectiveness against various bacterial strains, suggesting that the thiophene moiety may enhance membrane permeability and interaction with microbial targets .

Case Study:
A study evaluating the antimicrobial activity of thiophene derivatives found that compounds with structural similarities to this compound displayed notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while being less effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Anti-inflammatory Activity

In vitro studies have suggested that this compound may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. The presence of the amino group is thought to contribute to its anti-inflammatory effects by modulating signaling pathways associated with inflammation .

Research Findings:
In a controlled experiment, derivatives of this compound were tested for their ability to reduce levels of tumor necrosis factor-alpha (TNF-alpha) in macrophage cultures. Results indicated a significant decrease in TNF-alpha levels compared to untreated controls, highlighting the compound's potential as an anti-inflammatory agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Preliminary studies indicate that it could enhance synaptic plasticity and protect neurons from oxidative stress-induced damage, making it a candidate for further research in neurodegenerative diseases .

Mechanism of Action:
The proposed mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress markers within neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.

Q & A

Q. Table 1: Key Synthetic Intermediates and Yields

IntermediateSynthesis MethodYield (%)Reference
2-methyl-4-(3-nitrophenyl)-3-butyn-2-olBenzoylation of thiophene60
This compoundRu-catalyzed hydrogenation35

Q. Table 2: Spectroscopic Signatures

TechniqueKey Peaks/DataInterpretation
1^1H NMRδ 2.3 (s, 3H, CH3), δ 6.9 (d, J=3.5 Hz, thiophene)Methyl and thiophene protons
IR3350 cm1^{-1} (NH/OH)Hydrogen-bonded groups

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